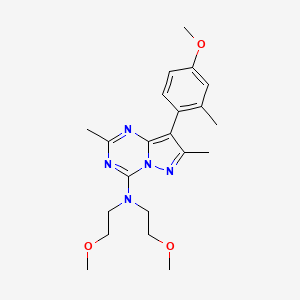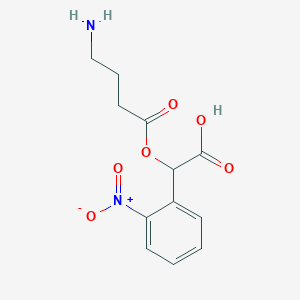
Corchorifatty acid D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corchorifatty acid D is an octadecatrienoic acid.
This compound is a natural product found in Isatis tinctoria with data available.
Applications De Recherche Scientifique
Impact on Health and Nutrition
Corchorus leaves, from which Corchorifatty acid D is derived, are known for their significant medicinal properties in Asian and African folk medicine. They are used to manage various conditions such as pain, fever, dysentery, sexual disorders, and degenerative diseases. The leaves are rich in bioactive molecules including glycosides, polysaccharides, triterpenes, ionones, phenolics, sterols, and fatty acids. These compounds offer a range of prophylactic and therapeutic applications, underscoring the health-promoting properties of Corchorus leaves. This suggests a potential role for this compound in enhancing community health standards and livelihood security, particularly in rural populations of Asia and Africa (Kumari et al., 2019).
Cardiovascular Health
Docosapentaenoic acid (DPA), a bioactive long-chain n-3 polyunsaturated fatty acid closely related to this compound, has garnered attention for its potential beneficial health effects. These include anti-inflammatory actions, antiplatelet aggregation, and improved plasma lipid profile. Despite the growing evidence supporting DPA's role as an important bioactive fatty acid, further research is needed to understand its distinct roles compared to other fatty acids, which could provide insights into the specific benefits of this compound (Kaur et al., 2016).
Metabolic and Inflammatory Regulation
Fatty acids, including those similar to this compound, play significant roles in influencing human health and diseases. They regulate gene expression through transcription factors, which control the expression of several inflammatory and metabolic genes. Understanding how fatty acids like this compound control gene expression can offer strategies to treat metabolic diseases such as insulin resistance, obesity, and type 2 diabetes mellitus (Masi et al., 2013).
Propriétés
Formule moléculaire |
C18H28O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,16,19H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ |
Clé InChI |
KLFMLBSZQZVKDC-KDXRDGMUSA-N |
SMILES isomérique |
CCC(/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O)O |
SMILES canonique |
CCC(C=CC=CC=CC(=O)CCCCCCCC(=O)O)O |
Synonymes |
16-hydroxy-9-oxo-10,12,14-octadecatrienoic acid 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid CFAB acid corchorifatty acid B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



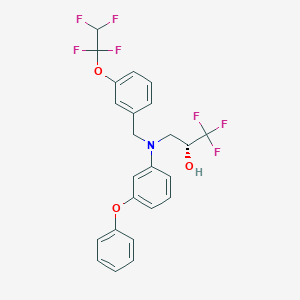
![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)
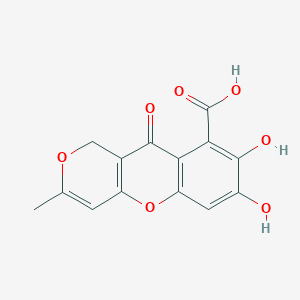
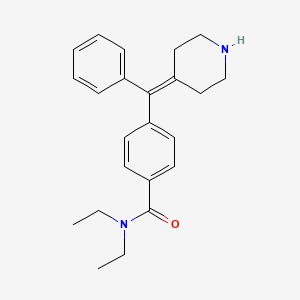
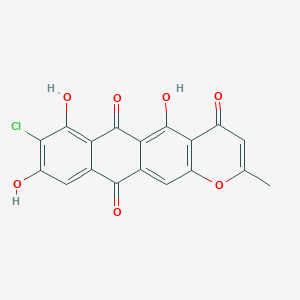
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)
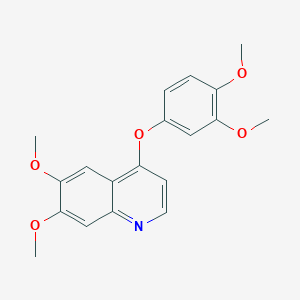

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
![7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid](/img/structure/B1243131.png)
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide](/img/structure/B1243133.png)
